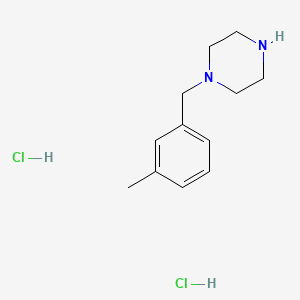

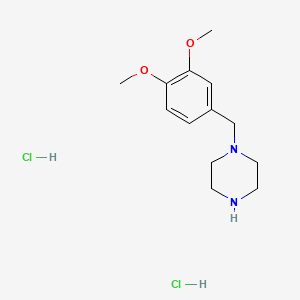

Piperazin-1-yl-veratryl, Dihydrochlorid

Übersicht

Beschreibung

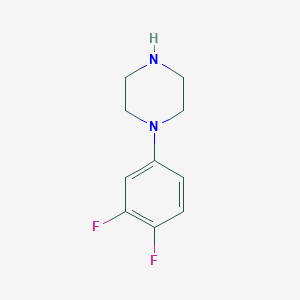

Piperazine, 1-veratryl-, dihydrochloride, also known as Veratryl Piperazine Dihydrochloride (VPDC), is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperazine, an organic compound that is known for its strong anticonvulsant properties. VPDC is a colorless, crystalline solid that is soluble in water and alcohol. It has a molecular weight of 271.03 g/mol and a melting point of about 83-86°C. VPDC is used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Piperazin-1-yl-veratryl-Dihydrochlorid ist ein Derivat von Piperazin, einer bedeutenden Klasse von Verbindungen in der medizinischen Chemie. Piperazinstrukturen finden sich in verschiedenen pharmakologischen Wirkstoffen mit Eigenschaften wie anxiolytisch, antiviral, kardioprotektiv, krebshemmend und antidepressiv . Die Fähigkeit der Verbindung, als Wasserstoffbrücken-Donor/Akzeptor zu dienen, macht sie wertvoll für die Verbesserung der pharmakokinetischen Profile von Arzneimittelkandidaten, wodurch möglicherweise die Wasserlöslichkeit und Bioverfügbarkeit verbessert werden .

Synthese von funktionalisierten Piperazinen

Fortschritte in der Synthese von Piperazinen, insbesondere mit Schwerpunkt auf der C–H-Funktionalisierung, haben neue Wege zur Herstellung von funktionalisierten Piperazinen eröffnet . Piperazin-1-yl-veratryl-Dihydrochlorid kann in synthetischen Verfahren zur Herstellung verschiedener funktionalisierter Piperazine eingesetzt werden, die für die Entwicklung neuer Pharmazeutika entscheidend sind.

Biochemische Forschung

In der biochemischen Forschung ist die Modulation der intrazellulären Diffusion und Verteilung kleinmolekularer Arzneimittel entscheidend. Studien haben gezeigt, dass der Protonierungszustand von schwach basischen Arzneimitteln, wie z. B. bestimmten Piperazinderivaten, das intrazelluläre Verhalten erheblich beeinflussen kann . Das Verständnis und die Manipulation von Verbindungen wie Piperazin-1-yl-veratryl-Dihydrochlorid könnten zu verbesserten Arzneimittelverabreichungssystemen führen.

Materialwissenschaft

Piperazinverbindungen spielen eine Rolle bei der Synthese von Polymeren und anderen Materialien mit vielfältigen Anwendungen. Die Entwicklung neuer Piperazin-haltiger Polymere könnte zu Innovationen in der Materialwissenschaft führen, insbesondere bei der Herstellung von Materialien mit bestimmten gewünschten Eigenschaften .

Umweltanwendungen

Nanostrukturen mit enzymähnlichen Aktivitäten, bekannt als Nanozyme, wurden für Umweltanwendungen entwickelt. Piperazinderivate könnten möglicherweise in die Gestaltung von Nanozymen integriert werden und so zu den Bemühungen um Umweltsensorik und -sanierung beitragen .

Landwirtschaftliche Anwendungen

Obwohl direkte Anwendungen von Piperazin-1-yl-veratryl-Dihydrochlorid in der Landwirtschaft nicht gut dokumentiert sind, könnte die breitere Klasse der Piperazinverbindungen auf ihre potenzielle Verwendung bei der Entwicklung von biologisch abbaubaren Polymeren für die Landwirtschaft untersucht werden. Diese Polymere können die Bodengesundheit verbessern, die Ernteerträge steigern und umweltfreundliche Lösungen bieten .

Wirkmechanismus

Target of Action

Piperazine, a core component of Piperazine, 1-veratryl-, dihydrochloride, is known to primarily target GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the paralysis of the organism .

Biochemical Pathways

Piperazine-containing compounds are known to have a wide range of pharmacological properties, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic effects .

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule, such as increasing water solubility and bioavailability .

Result of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Piperazine dihydrochloride may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled. It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures .

Zukünftige Richtungen

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives to explore their potential applications in various fields .

Biochemische Analyse

Biochemical Properties

Piperazine, 1-veratryl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use as an anthelmintic agent. Additionally, Piperazine, 1-veratryl-, dihydrochloride can influence the activity of various enzymes involved in metabolic pathways, further emphasizing its biochemical significance.

Cellular Effects

Piperazine, 1-veratryl-, dihydrochloride affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can impact neuronal signaling, leading to changes in cellular responses . Moreover, Piperazine, 1-veratryl-, dihydrochloride has been observed to affect the expression of specific genes involved in metabolic processes, thereby modulating cellular metabolism.

Molecular Mechanism

The molecular mechanism of Piperazine, 1-veratryl-, dihydrochloride involves several key interactions at the molecular level. It binds to GABA receptors on muscle membranes, leading to hyperpolarization and subsequent paralysis of parasites . This binding interaction is crucial for its anthelmintic action. Additionally, Piperazine, 1-veratryl-, dihydrochloride can inhibit or activate specific enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions underscore its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine, 1-veratryl-, dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Piperazine, 1-veratryl-, dihydrochloride remains stable under certain conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of Piperazine, 1-veratryl-, dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the paralysis of parasites. At higher doses, toxic or adverse effects may be observed. For example, high doses of Piperazine, 1-veratryl-, dihydrochloride can lead to neurotoxicity and other adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

Piperazine, 1-veratryl-, dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and its therapeutic applications.

Transport and Distribution

The transport and distribution of Piperazine, 1-veratryl-, dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, Piperazine, 1-veratryl-, dihydrochloride may localize to specific cellular compartments, where it can exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

Piperazine, 1-veratryl-, dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, Piperazine, 1-veratryl-, dihydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate cellular processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHJAIRVKNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239261 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93088-18-7 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)